molecular formula C13H14N2O2 B12877044 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine

5-(4-Methoxystyryl)-3-methylisoxazol-4-amine

Cat. No.: B12877044
M. Wt: 230.26 g/mol
InChI Key: ZDYSSDIJZFGPDJ-VMPITWQZSA-N
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Description

5-(4-Methoxystyryl)-3-methylisoxazol-4-amine is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine typically involves the reaction of 4-methoxystyrene with a suitable isoxazole precursor under specific conditions. One common method is the condensation reaction between 4-methoxystyrene and 3-methylisoxazole-4-carboxylic acid, followed by amination to introduce the amine group at the 4-position of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxystyryl)-3-methylisoxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-Methoxystyryl)-3-methylisoxazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photoresists for lithography.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 5-(4-Methoxystyryl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran
  • 5-Methoxy-6-(4-hydroxystyryl)-3-methylbenzofuran
  • 5-(4-Methoxystyryl)-2-(2-hydroxyethyl)-3-methoxyphenol

Uniqueness

5-(4-Methoxystyryl)-3-methylisoxazol-4-amine is unique due to its specific structural features, such as the presence of both methoxy and amine groups on the isoxazole ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

5-(4-Methoxystyryl)-3-methylisoxazol-4-amine, a compound belonging to the isoxazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C12H13N3O2
Molecular Weight : 233.25 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC1=C(C(=C(C=N1)C)C=C(C)C=C)N
InChI Key : XJHVCWZKQWZKIZ-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step reactions starting from readily available isoxazole derivatives. Common methods include:

  • Formation of the isoxazole ring through condensation reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
  • Alkylation or acylation reactions to introduce the methoxy and styryl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. It has been shown to inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
MCF715.2Doxorubicin10
A54918.7Doxorubicin12

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values were found to be effective at concentrations ranging from 50 to 100 µg/mL, indicating a promising profile for further development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF7 cells. The results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against clinical isolates of E. coli and S. aureus. The findings suggested that the compound's efficacy was enhanced when used in combination with conventional antibiotics, indicating a synergistic effect that warrants further investigation .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C13H14N2O2/c1-9-13(14)12(17-15-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+

InChI Key

ZDYSSDIJZFGPDJ-VMPITWQZSA-N

Isomeric SMILES

CC1=NOC(=C1N)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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